molecular formula C8H7NO3 B14854167 4-Acetyl-2-hydroxynicotinaldehyde

4-Acetyl-2-hydroxynicotinaldehyde

Cat. No.: B14854167
M. Wt: 165.15 g/mol
InChI Key: ABMNLUSRMQXVPV-UHFFFAOYSA-N
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Description

4-Acetyl-2-hydroxynicotinaldehyde is an organic compound with the molecular formula C8H7NO3 It is a derivative of nicotinaldehyde, characterized by the presence of both acetyl and hydroxyl functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2-hydroxynicotinaldehyde typically involves the functionalization of nicotinaldehyde derivatives. One common method includes the acetylation of 2-hydroxynicotinaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-acetyl-2-pyridinecarboxylic acid.

    Reduction: Formation of 4-acetyl-2-hydroxy-3-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2-hydroxynicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-hydroxynicotinaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Hydroxynicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    4-Acetylpyridine: Lacks the hydroxyl group, reducing its potential for hydrogen bonding and altering its reactivity.

    Nicotinaldehyde: Lacks both the acetyl and hydroxyl groups, making it less versatile in synthetic applications.

Uniqueness: 4-Acetyl-2-hydroxynicotinaldehyde is unique due to the presence of both acetyl and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups also contribute to its potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-acetyl-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)6-2-3-9-8(12)7(6)4-10/h2-4H,1H3,(H,9,12)

InChI Key

ABMNLUSRMQXVPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)NC=C1)C=O

Origin of Product

United States

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